molecular formula C15H20O4 B14480518 Diprop-2-en-1-yl 6-methylcyclohex-3-ene-1,2-dicarboxylate CAS No. 66266-29-3

Diprop-2-en-1-yl 6-methylcyclohex-3-ene-1,2-dicarboxylate

Katalognummer: B14480518
CAS-Nummer: 66266-29-3
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: OWJICUIDGONNOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diprop-2-en-1-yl 6-methylcyclohex-3-ene-1,2-dicarboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexene ring with methyl and dicarboxylate groups, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diprop-2-en-1-yl 6-methylcyclohex-3-ene-1,2-dicarboxylate can be achieved through several methods. One common approach involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative . Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid . Additionally, cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can also yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

Diprop-2-en-1-yl 6-methylcyclohex-3-ene-1,2-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Diprop-2-en-1-yl 6-methylcyclohex-3-ene-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Diprop-2-en-1-yl 6-methylcyclohex-3-ene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diprop-2-en-1-yl 6-methylcyclohex-3-ene-1,2-dicarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

66266-29-3

Molekularformel

C15H20O4

Molekulargewicht

264.32 g/mol

IUPAC-Name

bis(prop-2-enyl) 6-methylcyclohex-3-ene-1,2-dicarboxylate

InChI

InChI=1S/C15H20O4/c1-4-9-18-14(16)12-8-6-7-11(3)13(12)15(17)19-10-5-2/h4-6,8,11-13H,1-2,7,9-10H2,3H3

InChI-Schlüssel

OWJICUIDGONNOK-UHFFFAOYSA-N

Kanonische SMILES

CC1CC=CC(C1C(=O)OCC=C)C(=O)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.